![molecular formula C15H16N2O5S B2971941 4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid CAS No. 565166-70-3](/img/structure/B2971941.png)
4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid
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Overview
Description
“4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid” is a chemical compound with the molecular formula C15H16N2O5S and a molecular weight of 336.37 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16N2O5S/c1-22-13-6-5-11 (15 (18)19)10-14 (13)23 (20,21)17-9-7-12-4-2-3-8-16-12/h2-6,8,10,17H,7,9H2,1H3, (H,18,19) . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The predicted pKa values are 3.92 and 5.21 . The exact melting and boiling points are not provided in the search results.Scientific Research Applications
Anti-Tubercular Agents
This compound has been explored for its potential as an anti-tubercular agent. Derivatives of pyrazinamide, a first-line drug for tuberculosis, have shown that analogues can exhibit higher anti-TB activity . The design and synthesis of related compounds aim to find more effective treatments against Mycobacterium tuberculosis, especially in the face of multi-drug resistant strains.
Anti-Fibrosis Activity
In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their anti-fibrotic activities . These studies are crucial in the development of new treatments for diseases like idiopathic pulmonary fibrosis, where the inhibition of collagen expression and hydroxyproline content is a key therapeutic strategy.
Proteomics Research
The compound is used in proteomics research, where it may serve as a precursor or an intermediate in the synthesis of complex molecules . Its properties can be utilized to study protein interactions and functions, which is fundamental in understanding cellular processes and disease mechanisms.
Pharmacological Research
In pharmacology, derivatives of this compound are used in the preparation of molecules with potential activity against leukemia, particularly chronic myelogenous leukemia . This research is vital for developing new drugs that can target cancer cells more effectively.
Safety And Hazards
properties
IUPAC Name |
4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-22-13-6-5-11(15(18)19)10-14(13)23(20,21)17-9-7-12-4-2-3-8-16-12/h2-6,8,10,17H,7,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNHNFJLHHGFNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid |
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